Cytidine 5'-monophosphate sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

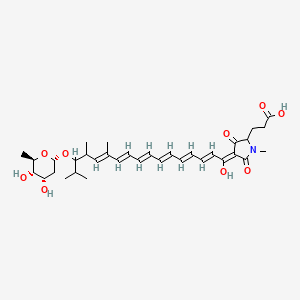

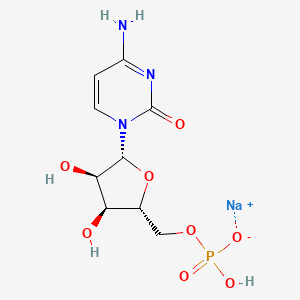

Cytidine 5’-monophosphate sodium salt, also known as CMP, is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries . It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .

Synthesis Analysis

Cytidine 5’-monophosphate (5’-CMP) is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries. A highly efficient biosynthesis system was constructed for manufacturing 5’-CMP .Molecular Structure Analysis

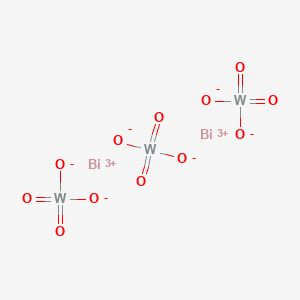

The molecular formula of Cytidine 5’-monophosphate sodium salt is C9H12N3Na2O8P . The molecular weight is 367.16 g/mol .Chemical Reactions Analysis

Cytidine 5’-monophosphate (CMP) is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .Physical And Chemical Properties Analysis

The molecular formula of Cytidine 5’-monophosphate sodium salt is C9H12N3Na2O8P . The molecular weight is 367.16 g/mol .Aplicaciones Científicas De Investigación

Nucleotide Stock Solution

Cytidine 5’-monophosphate disodium salt is used in the preparation of nucleotide stock solutions . These solutions are essential in various biochemical experiments, particularly those involving DNA and RNA synthesis.

Ectonucleotidase (ENTase) Inhibitor

This compound serves as an ectonucleotidase (ENTase) inhibitor, which is used to probe 5’-ENTase activity in cortical neurons . This is crucial in neuroscience research, particularly in studies related to neurotransmission and brain function.

Bacterial Growth Studies

Cytidine 5’-monophosphate disodium salt has been used in in vitro studies to estimate its effect on the growth response of selected bacteria strains that dominate the piglets’ small intestine . This is important in microbiology and veterinary medicine, particularly in understanding gut microbiota and animal health.

DNA and RNA Biosynthesis

Cytidine 5’-monophosphate (CMP) is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This is fundamental in molecular biology and genetics research.

Sugar Nucleotide Carrier

Cytidine monophosphate (CMP) serves as a nucleotide carrier for sugars . This is significant in carbohydrate chemistry and biochemistry, particularly in the study of glycosylation processes.

Protein/Enzyme Structure and Function

This compound contributes to the examination of protein/enzyme structure and function . This is crucial in proteomics and enzymology research.

DNA Replication and Protein Synthesis

Cytidine 5’-monophosphate sodium salt is used in the exploration of DNA replication and protein synthesis . This is vital in cell biology and molecular genetics research.

Cellular Metabolism and Gene Expression

Lastly, this compound is used in the study of cellular metabolism and gene expression . This is important in cellular biology and genomics research.

Mecanismo De Acción

Target of Action

Cytidine 5’-monophosphate sodium salt, also known as CMP, primarily targets several enzymes. These include Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and UMP-CMP kinase among others . These enzymes play crucial roles in various biochemical processes, including nucleotide synthesis and bacterial cell wall synthesis.

Mode of Action

CMP acts as a substrate for the enzyme Uridine-cytidine kinase 2 . This enzyme phosphorylates uridine and cytidine to uridine monophosphate and cytidine monophosphate . CMP is also used by the enzyme 3-deoxy-manno-octulosonate cytidylyltransferase , which is involved in the biosynthesis of bacterial lipopolysaccharides .

Biochemical Pathways

CMP is involved in the pyrimidine metabolism pathway . It is used as a substrate to form CDP (Cytidine diphosphate) which, upon phosphorylation, forms CTP (Cytidine triphosphate) that supports DNA and RNA biosynthesis . The nucleoside diphosphates cytidine diphosphate (CDP) and uridine diphosphate (UDP) are essential for pyrimidine synthesis .

Result of Action

The primary result of CMP’s action is the support of DNA and RNA biosynthesis . By acting as a substrate for various enzymes, CMP contributes to the formation of CDP and CTP, which are essential components of DNA and RNA. This plays a vital role in cell growth and development.

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCAHIYEOVKFDR-IAIGYFSYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3NaO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine 5'-monophosphate sodium salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)

![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)